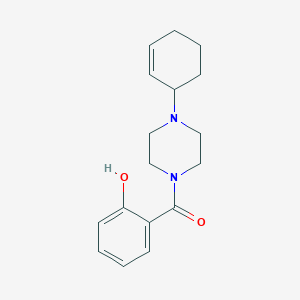
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone, also known as CPPHM, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including neuroscience, pharmacology, and biochemistry.
Applications De Recherche Scientifique
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone has been studied for its potential applications in various areas of scientific research. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, it has been used as a tool to study protein-ligand interactions.
Mécanisme D'action
The exact mechanism of action of (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone is not fully understood. However, it has been shown to interact with various receptors in the brain, including the serotonin and dopamine receptors. It has also been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors. It has also been shown to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have potential as a neuroprotective agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone in lab experiments is its relatively low toxicity. It has also been shown to be stable under various experimental conditions. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on (4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying protein-ligand interactions. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cellular signaling pathways.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various areas of scientific research. Its potential applications include neuroscience, pharmacology, and biochemistry. While the exact mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its potential as a drug candidate and as a tool for studying protein-ligand interactions.
Méthodes De Synthèse
(4-Cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with cyclohexenylpiperazine in the presence of a base. This reaction results in the formation of this compound as a white solid. Other methods of synthesis have also been reported in the literature.
Propriétés
IUPAC Name |
(4-cyclohex-2-en-1-ylpiperazin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-16-9-5-4-8-15(16)17(21)19-12-10-18(11-13-19)14-6-2-1-3-7-14/h2,4-6,8-9,14,20H,1,3,7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXQERWVEMWZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)



![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)

![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
